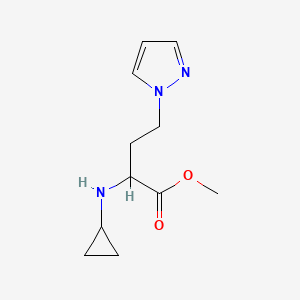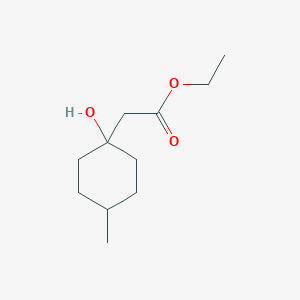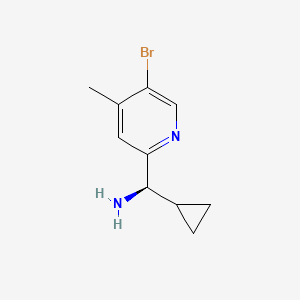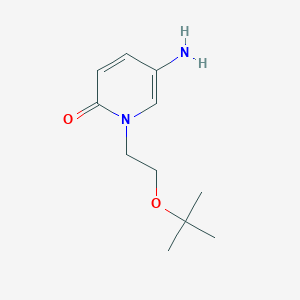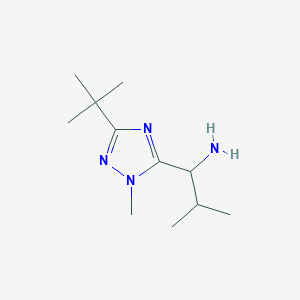![molecular formula C9H12N2O2 B13641522 ((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)
((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine is an organic compound that features a benzodioxin ring system fused with a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Azidation and Curtius Rearrangement: The carboxylic acid group is converted to an azide, which then undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
Industrial Production Methods
化学反应分析
Types of Reactions
((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of polymers and other advanced materials.
作用机制
The mechanism by which ((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the benzodioxin ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
相似化合物的比较
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: Similar structure but with an amine group instead of a hydrazine moiety.
(E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide): Contains a phenylhydrazinecarbothioamide group, offering different reactivity and applications.
Uniqueness
((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine is unique due to its combination of a benzodioxin ring and a hydrazine moiety, which provides distinct chemical reactivity and potential for diverse applications in various fields.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
2,3-dihydro-1,4-benzodioxin-5-ylmethylhydrazine |
InChI |
InChI=1S/C9H12N2O2/c10-11-6-7-2-1-3-8-9(7)13-5-4-12-8/h1-3,11H,4-6,10H2 |
InChI 键 |
DKGLFLLKQJBLFX-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C=CC=C2O1)CNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


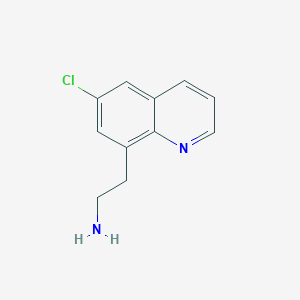
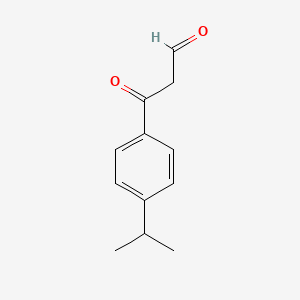
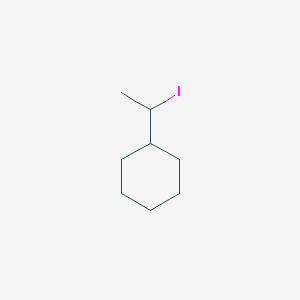
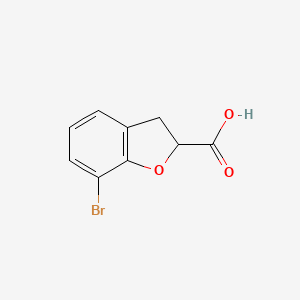
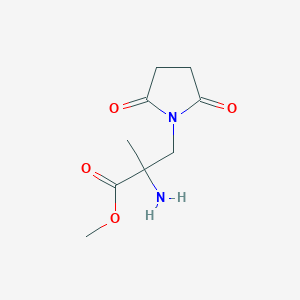
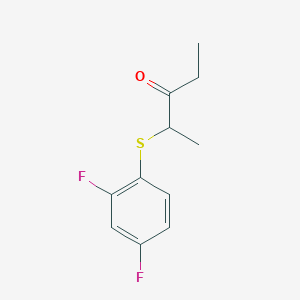
![2-Cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13641462.png)
